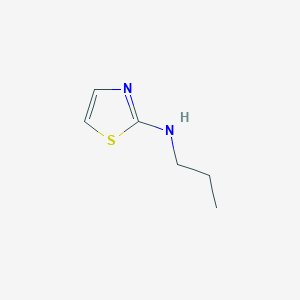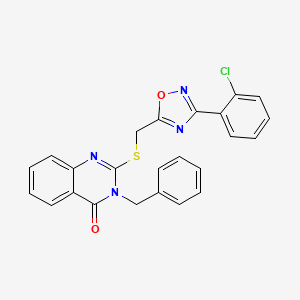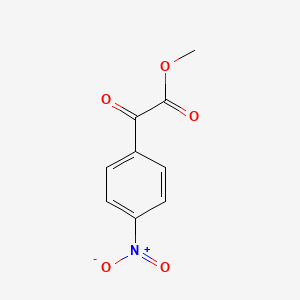![molecular formula C17H17NO2S B2504254 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide CAS No. 2097900-29-1](/img/structure/B2504254.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted benzamide derivatives has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with some compounds showing significant electrophysiological activity in vitro, comparable to sematilide, a class III antiarrhythmic agent . Another study describes the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through a green chemistry approach, using water as the reaction medium and achieving nearly quantitative yields . Additionally, novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized via cyclocondensation reactions, with the structures confirmed through various spectral studies .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the prototropy process and the Fries rearrangement of heterocyclic amides, providing insight into the molecular conformations and intermolecular interactions .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions that are significant for their biological applications. The Fries rearrangement, a regioselective synthesis of benzamide derivatives, has been achieved under catalyst- and solvent-free conditions using microwave assistance . The reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been demonstrated as a green synthesis method for producing carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of a 3,5-dinitrophenyl group in N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has been shown to enable colorimetric sensing of fluoride anions, with a visible color transition indicating the presence of fluoride in solution . This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as supported by UV-Vis and NMR titration experiments .
Case Studies
The compounds synthesized in these studies have been evaluated for various biological activities. For instance, some N-substituted imidazolylbenzamides showed promising results in in vitro assays for cardiac electrophysiological activity . The antibacterial activity of novel benzofuran-2-yl derivatives was assessed against a panel of pathogenic microorganisms, with some compounds exhibiting significant activity . The colorimetric sensing of fluoride anions by specific benzamide derivatives represents a potential application in environmental monitoring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure of interest, has shown significant potential in cardiac electrophysiological activities. These compounds have been compared to sematilide, a class III agent, for their potency in vitro, indicating a viable pathway for developing new electrophysiological agents (Morgan et al., 1990).
Disposition and Metabolism
The study of SB-649868, an orexin receptor antagonist, which shares a similar benzofuran core structure, provides insights into the metabolism and disposition of such compounds in humans. This research highlights the importance of the benzofuran ring in the metabolism and pharmacokinetic profiles of new drug candidates (Renzulli et al., 2011).
Fluorescent Molecular Thermometers
The application of benzofuran derivatives in developing fluorescent molecular thermometers demonstrates the versatility of this chemical structure. Such thermometers utilize the phase transition properties of poly(N-isopropylacrylamide) and the fluorescence response of benzofurazans to temperature changes, offering a novel approach to temperature sensing in various settings (Uchiyama et al., 2003).
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, incorporating benzamide structures, has been explored for antimicrobial properties. This research suggests that compounds with a benzofuran or benzamide moiety can be potent antibacterial and antifungal agents, expanding the potential for new therapeutics in combating infections (Mange et al., 2013).
Crystal Structure and Molecular Interactions
Studies on the crystal structure of methylsulfinyl benzofuran derivatives provide valuable information on the molecular interactions and stability of such compounds. These insights are crucial for the development of new materials and drugs, demonstrating the importance of understanding the structural properties of chemical compounds (Choi et al., 2008; Choi et al., 2009).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-21-16-9-5-3-7-14(16)17(19)18-10-12-11-20-15-8-4-2-6-13(12)15/h2-9,12H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNRZFRYGSRNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)


![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)


![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)